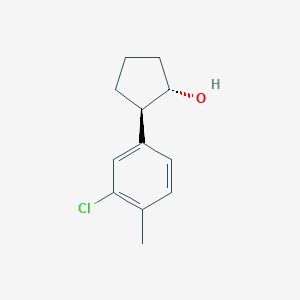
(2-Chloro-4-methoxyphenyl)acetaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Chloro-4-methoxyphenyl)acetaldehyde is an organic compound with the molecular formula C9H9ClO2 It is a derivative of acetaldehyde, where the phenyl ring is substituted with a chlorine atom at the second position and a methoxy group at the fourth position
準備方法
Synthetic Routes and Reaction Conditions
(2-Chloro-4-methoxyphenyl)acetaldehyde can be synthesized through several methods. One common approach involves the reaction of 2-chloro-4-methoxybenzyl alcohol with an oxidizing agent such as pyridinium chlorochromate (PCC) or manganese dioxide (MnO2) to yield the desired aldehyde. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature.
Another method involves the Vilsmeier-Haack reaction, where 2-chloro-4-methoxybenzaldehyde is treated with N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to form the corresponding chloroacetaldehyde derivative.
Industrial Production Methods
On an industrial scale, this compound can be produced using continuous flow reactors to ensure better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
(2-Chloro-4-methoxyphenyl)acetaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine (TEA).
Major Products Formed
Oxidation: (2-Chloro-4-methoxyphenyl)acetic acid.
Reduction: (2-Chloro-4-methoxyphenyl)ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
(2-Chloro-4-methoxyphenyl)acetaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of biologically active compounds that can be used in drug discovery and development.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of dyes and pigments.
作用機序
The mechanism of action of (2-Chloro-4-methoxyphenyl)acetaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to changes in their function. The chlorine and methoxy substituents can influence the compound’s reactivity and binding affinity.
類似化合物との比較
(2-Chloro-4-methoxyphenyl)acetaldehyde can be compared with other similar compounds, such as:
(2-Chloro-4-methylphenyl)acetaldehyde: Similar structure but with a methyl group instead of a methoxy group, leading to different reactivity and properties.
(2-Bromo-4-methoxyphenyl)acetaldehyde: Bromine substitution instead of chlorine, which can affect the compound’s reactivity and biological activity.
(2-Chloro-4-hydroxyphenyl)acetaldehyde: Hydroxy group instead of methoxy, resulting in different hydrogen bonding and solubility properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
特性
IUPAC Name |
2-(2-chloro-4-methoxyphenyl)acetaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO2/c1-12-8-3-2-7(4-5-11)9(10)6-8/h2-3,5-6H,4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNJIVHKDIKGFDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CC=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![O1-[2-(3,5-Difluorophenyl)ethyl] O2-ethyl oxalate](/img/structure/B7990249.png)
![2-[(Cyclohexyloxy)methyl]thiophenol](/img/structure/B7990250.png)


![2-[4-(Dimethylamino)phenyl]ethanethiol](/img/structure/B7990274.png)

